molecular formula C17H18N2O2S B11208892 7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11208892
M. Wt: 314.4 g/mol
InChI Key: PBHBGCGQAYFOHD-UHFFFAOYSA-N
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Description

7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzoxazine ring fused with a pyrazole ring, along with a thiophene moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions to form the benzoxazine ring.

    Introduction of the Pyrazole Ring: The benzoxazine intermediate is then reacted with hydrazine or its derivatives to form the pyrazole ring.

    Incorporation of the Thiophene Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-boronic acid pinacol ester.

    Pyrazole Derivatives: Compounds with the pyrazole ring, such as 1,5-dimethyl-2,6-di(thiophen-2-yl)-1,5-dihydrodipyrrolopyrazine.

    Benzoxazine Derivatives: Compounds with the benzoxazine ring, such as 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Uniqueness

7-Methoxy-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its combination of benzoxazine, pyrazole, and thiophene rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

7-methoxy-5,5-dimethyl-2-thiophen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C17H18N2O2S/c1-17(2)19-13(10-12(18-19)15-8-5-9-22-15)11-6-4-7-14(20-3)16(11)21-17/h4-9,13H,10H2,1-3H3

InChI Key

PBHBGCGQAYFOHD-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C(=CC=C4)OC)C

Origin of Product

United States

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